Ethyl 1-(7-(4-methylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-yl)piperidine-4-carboxylate
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Overview
Description
ETHYL 1-[7-(4-METHYLBENZOYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLIN-8-YL]PIPERIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a piperidine ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-[7-(4-METHYLBENZOYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLIN-8-YL]PIPERIDINE-4-CARBOXYLATE typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-[7-(4-METHYLBENZOYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLIN-8-YL]PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products Formed
Scientific Research Applications
ETHYL 1-[7-(4-METHYLBENZOYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLIN-8-YL]PIPERIDINE-4-CARBOXYLATE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ETHYL 1-[7-(4-METHYLBENZOYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLIN-8-YL]PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
ETHYL 1-[7-(4-METHYLBENZOYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLIN-8-YL]PIPERIDINE-4-CARBOXYLATE can be compared with other quinoline derivatives, such as:
Quinoline N-oxides: Known for their antimicrobial properties.
Dihydroquinoline derivatives: Studied for their potential as antioxidants and therapeutic agents.
Substituted quinolines: Explored for various applications in chemistry and medicine.
The uniqueness of ETHYL 1-[7-(4-METHYLBENZOYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLIN-8-YL]PIPERIDINE-4-CARBOXYLATE lies in its specific structure, which combines a quinoline core with a piperidine ring and an ethyl ester group, providing a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C26H26N2O5 |
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Molecular Weight |
446.5 g/mol |
IUPAC Name |
ethyl 1-[7-(4-methylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C26H26N2O5/c1-3-31-26(30)18-8-10-28(11-9-18)24-19-12-22-23(33-15-32-22)13-21(19)27-14-20(24)25(29)17-6-4-16(2)5-7-17/h4-7,12-14,18H,3,8-11,15H2,1-2H3 |
InChI Key |
IFAFMYPKOYTBIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=NC3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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